6-Fluoro-7-methylimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
The synthesis of 6-Fluoro-7-methylimidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations. These reactions often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Fluoro-7-methylimidazo[1,2-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Common reagents for reduction include hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold.
Scientific Research Applications
6-Fluoro-7-methylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 6-Fluoro-7-methylimidazo[1,2-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Fluoro-7-methylimidazo[1,2-a]pyrimidine can be compared with other imidazo[1,2-a]pyrimidine derivatives. Similar compounds include:
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and as a scaffold for drug development.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant activity against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6FN3 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoro-7-methylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H6FN3/c1-5-6(8)4-11-3-2-9-7(11)10-5/h2-4H,1H3 |
InChI Key |
KXNQLUOAYKLQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CN2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.